3-(4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-ETHOXY-1,3,5-TRIAZIN-2-YL)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE
Overview
Description
3-(4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-ETHOXY-1,3,5-TRIAZIN-2-YL)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE is a complex organic compound with a unique structure that combines several functional groups
Scientific Research Applications
3-(4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-ETHOXY-1,3,5-TRIAZIN-2-YL)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-ETHOXY-1,3,5-TRIAZIN-2-YL)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE involves multiple steps, starting with the preparation of the key intermediates. One of the key intermediates is 2-(1-CYCLOHEXEN-1-YL)ETHYLAMINE, which can be synthesized through the reaction of cyclohexene with ethylamine . Another important intermediate is 3-ETHOXY-2-CYCLOHEXEN-1-ONE, which is prepared by the addition of organometallic reagents to cyclohexenone followed by hydrolysis .
The final step involves the condensation of these intermediates with 1,3,5-TRIAZINE derivatives under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-ETHOXY-1,3,5-TRIAZIN-2-YL)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Mechanism of Action
The mechanism of action of 3-(4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-ETHOXY-1,3,5-TRIAZIN-2-YL)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-ETHOXY-1,3,5-TRIAZIN-2-YL)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE is unique due to its complex structure, which combines multiple functional groups and rings
Properties
IUPAC Name |
11-[4-[2-(cyclohexen-1-yl)ethylamino]-6-ethoxy-1,3,5-triazin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O2/c1-2-32-24-27-22(25-12-11-17-7-4-3-5-8-17)26-23(28-24)29-14-18-13-19(16-29)20-9-6-10-21(31)30(20)15-18/h6-7,9-10,18-19H,2-5,8,11-16H2,1H3,(H,25,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUFUAZSTATFFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N2CC3CC(C2)C4=CC=CC(=O)N4C3)NCCC5=CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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